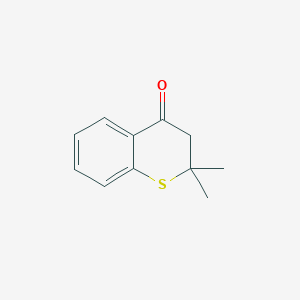

2,2-Dimethyl-2,3-dihydro-1-benzothiopyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

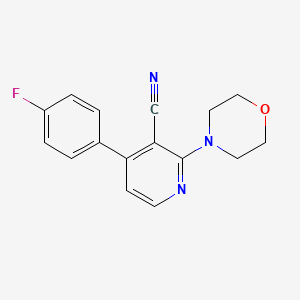

“2,2-Dimethyl-2,3-dihydro-1-benzothiopyran-4-one” is a unique chemical compound with the linear formula C11H12O2S . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-2,3-dihydro-1-benzothiopyran-4-one” can be represented by the SMILES stringO=S(C1=C2C=CC=C1)C(C)(C)CC2=O . The InChI representation is 1S/C11H12O2S/c1-11(2)7-9(12)8-5-3-4-6-10(8)14(11)13/h3-6H,7H2,1-2H3 .

Applications De Recherche Scientifique

Synthesis and Pharmacological Activity

- Anticonvulsant and Sedative-Hypnotic Activity : A study by Arnoldi et al. (1990) involved the synthesis of various benzothiopyrans, including 2,2-dimethyl-2,3-dihydro-1-benzothiopyran-4-one, which demonstrated promising anticonvulsant activity. It was found that certain enantiomers of these compounds showed significant protection against various types of seizures in mice, with higher doses exhibiting generalized depressant activity but low acute toxicity (Arnoldi et al., 1990).

Chemical Synthesis and Reactions

- Cationic Polar Cycloadditions : Ishibashi et al. (1985) discussed the reaction of benzothiopyrans with olefins, providing a new route to create thiochromans, a class of compounds that includes 2,2-dimethyl-2,3-dihydro-1-benzothiopyran-4-one (Ishibashi et al., 1985).

- Baylis-Hillman Synthesis : Kaye and Nocanda (2002) reported a convenient method for synthesizing 3-substituted 2H-1-benzothiopyrans, an approach that can be applied to the synthesis of 2,2-dimethyl-2,3-dihydro-1-benzothiopyran-4-one (Kaye & Nocanda, 2002).

- Reactions with Dimethyl Sulfate : Nakazumi and Kitao (1979) explored the reactivity of benzothiopyrans, including 2,2-dimethyl derivatives, with dimethyl sulfate, investigating the differences in methylation reactions (Nakazumi & Kitao, 1979).

Photocycloaddition and Photochemistry

- Photocycloaddition Studies : Margaretha et al. (2007) studied the photocycloaddition of 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one, revealing insights into its photoreactive properties (Margaretha et al., 2007).

- Photochemistry of Isothiocoumarin : Bethke et al. (1997) examined the irradiation of 1H-[2]benzothiopyran-1-one, a compound related to 2,2-dimethyl-2,3-dihydro-1-benzothiopyran-4-one, providing insights into its solid-state photochemistry (Bethke et al., 1997).

Miscellaneous Applications

- Antitumor Activity : Abbas et al. (2014) researched the reaction of 1-benzothiopyran-4-ones with various compounds under controlled microwave heating, leading to the synthesis of novel poly-heterocyclic ring systems with potential antitumor activity (Abbas et al., 2014).

Propriétés

IUPAC Name |

2,2-dimethyl-3H-thiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMCSSKIPWJNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2S1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)

![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)

![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)

![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)

![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)